Trimethoxy(4-methoxyphenyl)silane
Overview
Description
Trimethoxy(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C10H16O4Si. It is a silicon-based nucleophile known for its reactivity in various chemical reactions, particularly in the field of organic synthesis and material science .
Mechanism of Action
Target of Action
Trimethoxy(4-methoxyphenyl)silane is a silicon-based nucleophile . It is known to be reactive in Pd-catalyzed cross-coupling reactions . .
Mode of Action
The mode of action of this compound is primarily through its reactivity in Pd-catalyzed cross-coupling reactions . In these reactions, the compound acts as a nucleophile, donating electrons to electrophiles, which can lead to the formation of new chemical bonds.
Biochemical Pathways
Given its reactivity in pd-catalyzed cross-coupling reactions , it may be involved in various biochemical processes where these reactions are relevant.
Result of Action
Its role as a silicon-based nucleophile in pd-catalyzed cross-coupling reactions suggests that it may influence the formation of new chemical bonds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . These conditions may help maintain the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Trimethoxy(4-methoxyphenyl)silane plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to react with nucleophiles in Pd-catalyzed cross-coupling reactions . The nature of these interactions often involves the formation of stable siloxane bonds, which can influence the activity and stability of the biomolecules involved.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways . Additionally, it may impact gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with their active sites . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions . Its degradation products may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, including respiratory tract irritation and potential toxicity to organs . These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, its interaction with enzymes involved in the synthesis of silane coupling agents can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be localized to specific cellular compartments, where it exerts its biochemical effects. The distribution pattern of this compound can influence its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(4-methoxyphenyl)silane can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with trimethoxysilane. This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct reaction of 4-methoxyphenylsilane with methanol in the presence of a catalyst. This method is advantageous due to its simplicity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Condensation Reactions: It can undergo condensation reactions to form siloxane bonds, which are crucial in the synthesis of silicone polymers.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, alcohols, and acids. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from reactions involving this compound include siloxane polymers, which are widely used in the production of silicone materials. These polymers exhibit properties such as heat resistance, electrical insulation, and water repellency .
Scientific Research Applications
Trimethoxy(4-methoxyphenyl)silane has a wide range of applications in scientific research:
Surface Modification: It acts as a coupling agent, forming covalent bonds between inorganic materials (like glass or metal oxides) and organic materials (like polymers or biomolecules).
Organic Synthesis: It serves as a precursor for the synthesis of siloxane and silicone polymers through condensation reactions.
Sol-Gel Processing: It is employed in sol-gel processes for the preparation of tailored silica-based materials with controlled properties.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Similar to trimethoxy(4-methoxyphenyl)silane, trimethoxysilane is an organosilicon compound used in the production of silicone materials.
Triethoxy(4-methoxyphenyl)silane: This compound is similar in structure but contains ethoxy groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of the methoxyphenyl group, which enhances its reactivity and functionality in various chemical reactions. This makes it particularly valuable in applications requiring strong adhesion and compatibility between different materials.
Properties
IUPAC Name |
trimethoxy-(4-methoxyphenyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4Si/c1-11-9-5-7-10(8-6-9)15(12-2,13-3)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESWBFKRPIRQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si](OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573749 | |
Record name | Trimethoxy(4-methoxyphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35692-27-4 | |
Record name | Trimethoxy(4-methoxyphenyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethoxy(4-methoxyphenyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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